- Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy, World Intellectual Property Organization, , ,
Cas no 955028-88-3 (tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate)

955028-88-3 structure
商品名:tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
CAS番号:955028-88-3
MF:C10H18FNO3
メガワット:219.25322675705
MDL:MFCD18791209
CID:3164169
PubChem ID:40152147
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- cis-1-Boc-3-fluoro-4-hydroxypiperidine
- (3.4)-cis-3-FLUORO-4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)
- (cis)-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
- cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
- SCHEMBL757272
- rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- MFCD18791209
- cis-tert-butyl3-fluoro-4-hydroxypiperidine-1-carboxylate
- 1174020-40-6
- N-Boc-(3S,4R)-3-Fluoro-4-Hydroxypiperidine
- DTXSID30653987
- 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4R)-
- (3S,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine
- (+)-(3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
- 955028-88-3
- EN300-7075847
- AKOS015897730
- CS-0047556
- tert-Butyl(3>S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- SS-4803
- MFCD18632748
- Z2307155361
- XRNLYXKYODGLMI-JGVFFNPUSA-N
- tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate >98% ee
- tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
-
- MDL: MFCD18791209
- インチ: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
- InChIKey: XRNLYXKYODGLMI-SFYZADRCSA-N
- ほほえんだ: C(N1CC[C@H](O)[C@H](F)C1)(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 219.12707160g/mol
- どういたいしつりょう: 219.12707160g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- ふってん: 300.8±42.0°C at 760 mmHg
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate セキュリティ情報
- 危害声明: H302-H315-H319-H335
- ちょぞうじょうけん:Sealed in dry,2-8°C
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C44410-5g |
tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 5g |
¥421.0 | 2024-07-16 | |
Ambeed | A131433-1g |
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 1g |
$18.0 | 2025-02-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 113127-1g |
cis-1-Boc-3-fluoro-4-hydroxypiperidine |
955028-88-3 | tech | 1g |
4258.0CNY | 2021-07-13 | |
Ambeed | A131433-5g |
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 5g |
$60.0 | 2025-02-25 | |
Chemenu | CM255984-5g |
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95%+ | 5g |
$133 | 2022-12-31 | |
eNovation Chemicals LLC | D656828-100g |
cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97.0% | 100g |
$4000 | 2024-06-05 | |
Enamine | EN300-7075847-2.5g |
rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95.0% | 2.5g |
$148.0 | 2025-02-19 | |
Ambeed | A131433-250mg |
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 250mg |
$10.0 | 2025-02-25 | |
eNovation Chemicals LLC | D498868-10G |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97% | 10g |
$160 | 2024-07-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C44410-500mg |
tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 500mg |
¥380.0 | 2023-09-08 |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate 合成方法
合成方法 1
はんのうじょうけん
リファレンス
合成方法 2
はんのうじょうけん
リファレンス
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
1.2 Reagents: Methanol , Water ; rt
1.2 Reagents: Methanol , Water ; rt
リファレンス
- Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators, World Intellectual Property Organization, , ,
合成方法 5
はんのうじょうけん
リファレンス
- Quinazolinones as PARP14 inhibitors and their preparation, World Intellectual Property Organization, , ,
合成方法 6
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Hexamethyldisilazane Solvents: Tetrahydrofuran ; 50 psi, 80 °C; 1 h, 80 °C; 80 °C → rt
1.2 Catalysts: p-Toluenesulfonic acid monohydrate ; 24 h, 200 psi, rt → 105 °C
1.2 Catalysts: p-Toluenesulfonic acid monohydrate ; 24 h, 200 psi, rt → 105 °C
リファレンス
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 3 h, 8 atm, rt
リファレンス
- Preparation of N-containing heterocyclic derivatives as renal outer medullary potassium channel inhibitors, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
リファレンス
- Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
リファレンス
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
リファレンス
- Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1, United States, , ,
合成方法 13
合成方法 14
はんのうじょうけん
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ; overnight, 0 °C → rt
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; rt → 0 °C; 30 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; rt → 0 °C; 30 min, 0 °C; 2 h, 0 °C
リファレンス
- Discovery of a novel class of imidazo[1,2-a]pyridines with potent PDGFR activity and oral bioavailabilityACS Medicinal Chemistry Letters, 2014, 5(1), 78-83,
合成方法 15
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt
リファレンス
- Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
合成方法 16
はんのうじょうけん
リファレンス
- Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators, India, , ,
合成方法 17
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases, World Intellectual Property Organization, , ,
合成方法 18
はんのうじょうけん
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ; 0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt
リファレンス
- Preparation of fluorinated piperidine derivatives as 5-HT2B receptor antagonists for treatment of pulmonary arterial hypertension, pulmonary fibrosis or irritable bowel syndrome, World Intellectual Property Organization, , ,
合成方法 19
はんのうじょうけん
リファレンス
- JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer, World Intellectual Property Organization, , ,
合成方法 20
はんのうじょうけん
リファレンス
- Novel diazepane derivatives as CCR2 antagonists and their preparation, pharmaceutical compositions an use in the treatment of diseases, United States, , ,
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- Di-tert-butyl dicarbonate
- 3-Fluoropyridin-4-ol
- benzyl cis-3-fluoro-4-hydroxy-piperidine-1-carboxylate
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate 関連文献
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
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推奨される供給者
Amadis Chemical Company Limited
(CAS:955028-88-3)tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate

清らかである:99%
はかる:25g
価格 ($):269.0